molecular formula C10H13NO B084568 4-ethenyl-N,N-dimethylbenzeneamine oxide CAS No. 13276-13-6

4-ethenyl-N,N-dimethylbenzeneamine oxide

Cat. No. B084568
CAS RN: 13276-13-6
M. Wt: 163.22 g/mol
InChI Key: AMAHCXRUCLJIPD-UHFFFAOYSA-N
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Description

4-ethenyl-N,N-dimethylbenzeneamine oxide, also known as N,N-dimethyl-4-vinylaniline N-oxide (DMVAO), is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a member of the family of N-oxides, which are known for their ability to act as oxidants and to undergo various chemical reactions.

Mechanism Of Action

DMVAO acts as an oxidant by donating an oxygen atom to a substrate, which results in the formation of a radical cation. The radical cation can undergo various reactions, such as addition, elimination, and rearrangement, depending on the nature of the substrate and the reaction conditions. DMVAO can also undergo various chemical reactions, such as reduction, rearrangement, and cyclization, depending on the reaction conditions and the presence of other reagents.

Biochemical And Physiological Effects

DMVAO has been shown to have various biochemical and physiological effects, such as antioxidant and anti-inflammatory activities. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. DMVAO has been proposed as a potential therapeutic agent for various diseases, such as cancer, inflammation, and oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

DMVAO has several advantages for lab experiments, such as its high stability and solubility in various solvents. It is also easy to handle and store. However, DMVAO has some limitations, such as its potential toxicity and its sensitivity to air and moisture. It is important to handle DMVAO with caution and to store it in a dry and dark place.

Future Directions

There are several future directions for the research on DMVAO. One direction is to investigate the mechanism of action of DMVAO in more detail, including its interactions with various substrates and its role in various chemical reactions. Another direction is to explore the potential therapeutic applications of DMVAO in various diseases, such as cancer, inflammation, and oxidative stress-related diseases. Additionally, the development of new synthetic methods for DMVAO and its derivatives can lead to the discovery of new compounds with unique properties and potential applications.

Synthesis Methods

DMVAO can be synthesized by the oxidation of 4-ethenyl-N,N-dimethylbenzeneamine oxide-4-vinylaniline using hydrogen peroxide or other oxidizing agents. The reaction is typically carried out in the presence of a catalyst, such as a metal salt, and under specific reaction conditions. The yield and purity of DMVAO can be improved by optimizing the reaction parameters, such as the reaction time, temperature, and concentration of the reactants.

Scientific Research Applications

DMVAO has been widely used in scientific research due to its unique properties, including its ability to act as an oxidant and to undergo various chemical reactions. DMVAO has been used as a catalyst in various reactions, such as the oxidation of alcohols and the synthesis of heterocyclic compounds. It has also been used as a reagent in organic synthesis, such as in the preparation of N-oxide derivatives of various compounds.

properties

CAS RN

13276-13-6

Product Name

4-ethenyl-N,N-dimethylbenzeneamine oxide

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

4-ethenyl-N,N-dimethylbenzeneamine oxide

InChI

InChI=1S/C10H13NO/c1-4-9-5-7-10(8-6-9)11(2,3)12/h4-8H,1H2,2-3H3

InChI Key

AMAHCXRUCLJIPD-UHFFFAOYSA-N

SMILES

C[N+](C)(C1=CC=C(C=C1)C=C)[O-]

Canonical SMILES

C[N+](C)(C1=CC=C(C=C1)C=C)[O-]

Other CAS RN

72878-77-4

synonyms

Aniline, N,N-dimethyl-p-vinyl-, N-oxide (7CI,8CI)

Origin of Product

United States

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